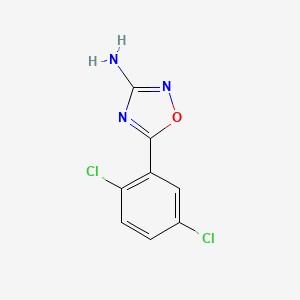

5-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-3-amine

Overview

Description

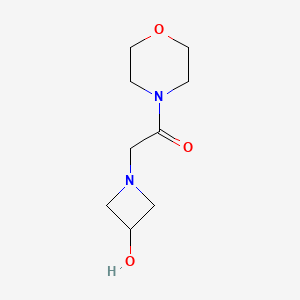

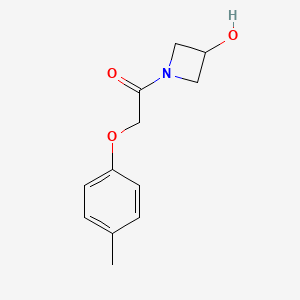

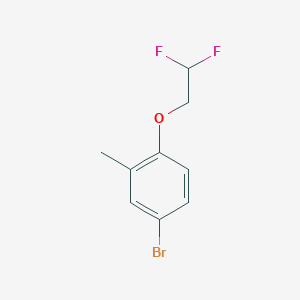

The compound “5-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-3-amine” is likely to be an organic compound due to the presence of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and chlorine (Cl) atoms. The presence of the oxadiazole ring (a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom) and the dichlorophenyl group suggests that this compound might have interesting chemical and physical properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a 1,2,4-oxadiazole ring attached to a 2,5-dichlorophenyl group. The exact structure, including the arrangement of atoms and the bond lengths and angles, would need to be determined experimentally, typically using techniques such as X-ray crystallography .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the oxadiazole ring and the dichlorophenyl group. The electron-withdrawing chlorine atoms might activate the phenyl ring towards electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dichlorophenyl group might increase the compound’s lipophilicity, influencing its solubility in different solvents .Scientific Research Applications

Chemical Synthesis and Characterization

Research has demonstrated innovative approaches to synthesizing heterocyclic compounds, including 1,2,4-oxadiazoles, which are of significant interest due to their structural versatility and potential applications in pharmaceuticals and materials science. For instance, one study presented a novel one-pot, four-component condensation reaction as an efficient approach for synthesizing 2,5-disubstituted 1,3,4-oxadiazole derivatives, highlighting the method's high yield and lack of need for a catalyst or activation (Ramazani & Rezaei, 2010).

Reaction Mechanisms

Investigations into the reaction mechanisms of 1,2,4-oxadiazoles have provided insights into the formation and transformation of these compounds. For example, a study explored the ring-fission and C–C bond cleavage reactions involving N-alkyl-N-methyl-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]amine, proposing a mechanism for the pathway leading to the formation of complex derivatives (Jäger et al., 2002).

Biological Activity and Pharmacological Potential

Several studies have synthesized novel 1,2,4-oxadiazole derivatives to evaluate their antimicrobial and anti-inflammatory activities. For instance, novel 1,3,4-oxadiazoline derivatives were synthesized and showed promising antimicrobial activities, indicating their potential as lead molecules for developing new antimicrobial agents (Al-Wahaibi et al., 2021). Another study focused on synthesizing and assessing the anti-inflammatory activities of new 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thiones, revealing compounds with significant anti-inflammatory profiles and lower ulcerogenic potential compared to standard drugs (Koksal et al., 2013).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling this compound, including the use of personal protective equipment and working in a well-ventilated area .

Future Directions

The study of this compound could open up new avenues in various fields, depending on its properties. For instance, oxadiazole derivatives have been studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory activities. Therefore, “5-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-3-amine” could be a potential candidate for drug development .

properties

IUPAC Name |

5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2N3O/c9-4-1-2-6(10)5(3-4)7-12-8(11)13-14-7/h1-3H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNVBPIANEWLKMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=NC(=NO2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Cyclopentylsulfanyl)methyl]-4-methoxyaniline](/img/structure/B1468872.png)

![3-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1468876.png)